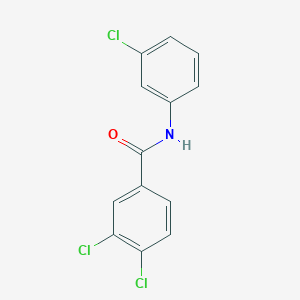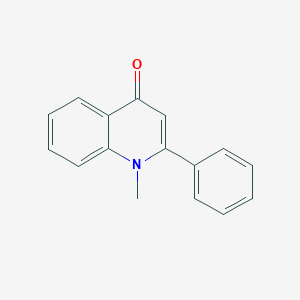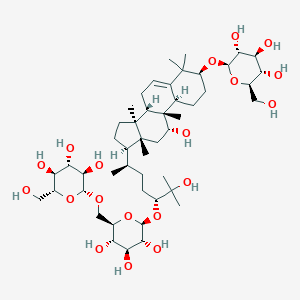
3,4-dichloro-N-(3-chlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(3-chlorophenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and is also known as DCB or CAS number 32451-88-0.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(3-chlorophenyl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as histone deacetylases and topoisomerases, which are involved in DNA replication and gene expression. It also inhibits the activity of heat shock protein 90, which is involved in protein folding and stabilization. In addition, it has been shown to modulate the activity of various signaling pathways such as PI3K/Akt and MAPK/ERK.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3-chlorophenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid beta and alpha-synuclein proteins, and modulate the activity of signaling pathways involved in cell proliferation and survival. It has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4-dichloro-N-(3-chlorophenyl)benzamide in lab experiments include its potent activity against cancer cells and neuroprotective effects in Alzheimer's disease and Parkinson's disease. It is also relatively easy to synthesize and purify. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
For the study of 3,4-dichloro-N-(3-chlorophenyl)benzamide include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in preclinical and clinical studies. It may also be studied in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-(3-chlorophenyl)benzamide involves the reaction of 3-chloroaniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3,4-dichloro-N-(3-chlorophenyl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In Alzheimer's disease and Parkinson's disease, it has been studied as a potential neuroprotective agent due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Propriétés
Numéro CAS |
2448-03-5 |
|---|---|
Formule moléculaire |
C13H8Cl3NO |
Poids moléculaire |
300.6 g/mol |
Nom IUPAC |
3,4-dichloro-N-(3-chlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-2-1-3-10(7-9)17-13(18)8-4-5-11(15)12(16)6-8/h1-7H,(H,17,18) |
Clé InChI |
RBZVZZUGJGEEON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Autres numéros CAS |
2448-03-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)

![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)


![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)





![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)
